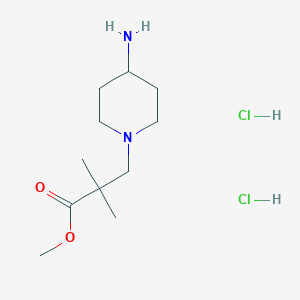

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride

Descripción general

Descripción

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Métodos De Preparación

The synthesis of 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride involves multiple steps. One common synthetic route includes the enantioselective multistage synthesis, which may involve key steps such as azide reductive cyclization of aldehydes . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing techniques such as hydrogenation, cyclization, and amination .

Análisis De Reacciones Químicas

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Cyclization: Cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride serves as an important building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new drugs with enhanced efficacy and reduced side effects.

Example Case Studies:

- Antidepressant Development : Research has shown that derivatives of this compound exhibit properties that could be beneficial in treating depression and anxiety disorders. The piperidine ring is known to interact with neurotransmitter systems, making it a candidate for further exploration in antidepressant formulations .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the preparation of amino acid methyl esters and their derivatives. These compounds are crucial for peptide synthesis and other applications in biochemistry.

Synthesis Overview:

- Amino acid methyl esters are synthesized using various methods, including the use of thionyl chloride or sulfuric acid as catalysts. The transformation of amino acids into their methyl esters allows for easier handling and incorporation into larger molecular frameworks .

Chemical Intermediates

In the pharmaceutical industry, intermediates like this compound are essential for developing complex molecules. This compound can be modified to produce various derivatives that may have therapeutic effects against a range of diseases.

Applications in Drug Development:

- The compound's structural features can be exploited to create analogs that target specific biological pathways, potentially leading to new treatments for conditions such as cancer and neurodegenerative diseases .

Comparison Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Potential antidepressant properties |

| Organic Synthesis | Reagent for amino acid methyl ester production | Used in peptide synthesis |

| Chemical Intermediates | Intermediate for developing complex pharmaceuticals | Essential for creating drug analogs |

Mecanismo De Acción

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride can be compared with other piperidine derivatives, such as:

Piperidinones: These compounds have a similar piperidine core but differ in their functional groups and biological activities.

Spiropiperidines: These compounds contain a spirocyclic structure, which imparts unique chemical and biological properties.

Condensed Piperidines: These compounds have additional fused rings, which can enhance their stability and activity.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Actividad Biológica

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in pain management and neurological disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C₁₁H₁₈Cl₂N₂O₂

- Molecular Weight: 267.18 g/mol

The structure consists of a piperidine ring substituted with an amino group and a dimethylpropionic acid moiety. This unique configuration contributes to its biological properties.

Research indicates that this compound may act on various neurotransmitter systems. Preliminary studies suggest that it may modulate the mu-opioid receptor (MOR) pathways, which are crucial in pain perception and analgesia. The activation of MOR has been linked to the analgesic effects observed in various animal models.

Analgesic Properties

A significant focus has been on the analgesic potential of this compound. In a study evaluating its efficacy using the hot plate model, the compound demonstrated promising results:

| Parameter | Value |

|---|---|

| ED50 (Hot Plate) | 0.54 mg/kg |

| ED50 (Anti-writhing) | 0.021 mg/kg |

These values indicate a strong analgesic effect, comparable to established opioid analgesics but with potentially fewer side effects associated with prolonged use .

Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties. The compound appears to exert effects on neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell lines .

Case Studies

- Pain Management in Animal Models : A series of experiments conducted on rodents indicated that administration of the compound led to significant reductions in pain responses without the typical side effects associated with traditional opioids.

- Neuroprotection in Ischemic Models : In models of ischemic injury, treatment with the compound resulted in reduced neuronal death and improved functional recovery post-injury, suggesting its potential application in stroke therapy.

Propiedades

IUPAC Name |

methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.2ClH/c1-11(2,10(14)15-3)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNAHGFJUCUUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(CC1)N)C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.